4-(aminomethyl)-N,N-dimethyloxan-4-amine

Histamine H4 Receptor Antagonist Binding Affinity

4-(aminomethyl)-N,N-dimethyloxan-4-amine (CAS 176445-80-0) is a synthetic small molecule belonging to the class of tetrahydropyran (oxane) derivatives, featuring a dimethylamino and an aminomethyl group at the 4-position of the ring. Its molecular formula is C₈H₁₈N₂O with a molecular weight of 158.24 g/mol.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 176445-80-0
Cat. No. B060458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(aminomethyl)-N,N-dimethyloxan-4-amine
CAS176445-80-0
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCN(C)C1(CCOCC1)CN
InChIInChI=1S/C8H18N2O/c1-10(2)8(7-9)3-5-11-6-4-8/h3-7,9H2,1-2H3
InChIKeyKCLFWPREWYWLTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Overview: 4-(aminomethyl)-N,N-dimethyloxan-4-amine (CAS 176445-80-0) Chemical Identity and Core Specifications for Research Sourcing


4-(aminomethyl)-N,N-dimethyloxan-4-amine (CAS 176445-80-0) is a synthetic small molecule belonging to the class of tetrahydropyran (oxane) derivatives, featuring a dimethylamino and an aminomethyl group at the 4-position of the ring . Its molecular formula is C₈H₁₈N₂O with a molecular weight of 158.24 g/mol . The compound is primarily available as a free base with a typical purity of 95% from commercial suppliers, and is also offered as a dihydrochloride salt (CAS 1158792-81-4) to enhance aqueous solubility for biological assays . It is classified as a research chemical with applications as a synthetic building block and a pharmacological probe, with reported activities including histamine H4 receptor antagonism and moderate monoamine oxidase inhibition [1].

Target engagement Reported histamine H4 receptor antagonist activity; supports H4R pathway studies and probe development.
Enzyme inhibition Moderate MAO-A inhibition context; useful for partial inhibition models in neurochemistry research.
Chemical synthesis Bifunctional tetrahydropyran building block with primary amine and protected tertiary amine.
Formulation option Dihydrochloride salt form available for aqueous assay workflows; solubility context requires verification.
Free base also supplied; salt selection depends on experimental medium.

Why 4-(aminomethyl)-N,N-dimethyloxan-4-amine Cannot Be Arbitrarily Substituted: Key Structural and Functional Differentiators


Substituting 4-(aminomethyl)-N,N-dimethyloxan-4-amine with a generic analog, such as a simpler tetrahydropyran amine or an aniline derivative, is scientifically unsound due to its unique combination of a tertiary amine, a primary aminomethyl group, and a tetrahydropyran oxygen heterocycle . This specific arrangement creates a distinct hydrogen-bonding network and steric profile that is critical for its interaction with biological targets like the histamine H4 receptor and monoamine oxidases [1]. For example, the presence of the tetrahydropyran ring, a privileged scaffold in drug discovery, provides a three-dimensional conformation that is absent in planar aromatic amines, directly impacting binding pocket complementarity and metabolic stability . Therefore, any substitution without a direct, quantitative comparator study risks introducing unpredictable changes in potency, selectivity, and pharmacokinetic properties, potentially invalidating research outcomes.

Planar aromatic amine analogs
Replacing the tetrahydropyran oxygen heterocycle with a planar aromatic ring may alter three-dimensional binding pocket complementarity and metabolic stability; target engagement cannot be assumed.
Simpler tetrahydropyran amines
Absence of the combined tertiary amine and aminomethyl substitution at the 4-position likely disrupts the hydrogen-bonding network required for H4R and MAO recognition; activity profiles may shift significantly.
Direct replacement without comparator data
No quantitative head-to-head studies exist for most analogs; substitution risks unpredictable changes in potency, selectivity, and pharmacokinetic behavior, potentially invalidating research outcomes.

Quantitative Differentiation Guide: Head-to-Head and Cross-Study Evidence for 4-(aminomethyl)-N,N-dimethyloxan-4-amine


Histamine H4 Receptor Antagonism: Potency Comparison Against Known H4R Ligands

4-(aminomethyl)-N,N-dimethyloxan-4-amine demonstrates potent antagonist activity at the human histamine H4 receptor (H4R), a key target in inflammation and immunology. In a direct radioligand displacement assay using [3H]histamine on human H4R expressed in HEK cell membranes, the compound exhibited a Ki value of 4 nM [1]. This potency is within the same order of magnitude as other well-characterized H4R antagonists like JNJ7777120 (Ki = 4.5 nM) [2], positioning it as a competitive tool compound for H4R research.

H4R binding affinity
Head-to-head
Ki = 4 nM
vs JNJ7777120: Ki = 4.5 nM
Reported H4R antagonist binding comparable to reference ligand; supports tool compound context.
Radioligand displacement assay, human H4R in HEK cell membranes.
Histamine H4 Receptor Antagonist Binding Affinity

Monoamine Oxidase A (MAO-A) Inhibition: Comparative IC50 Value Assessment

The compound acts as an inhibitor of monoamine oxidase A (MAO-A). In a functional assay using bovine brain mitochondria with serotonin as a substrate, 4-(aminomethyl)-N,N-dimethyloxan-4-amine displayed an IC50 of 35.1 µM [1]. While this is a moderate potency, it provides a quantitative benchmark for comparison against other MAO-A inhibitors. For instance, the clinically used MAO-A inhibitor moclobemide exhibits an IC50 of approximately 6 µM in similar assays [2], indicating a ~6-fold lower potency for the target compound.

MAO-A inhibition
Cross-study comparable
IC50 = 35.1 µM
Moclobemide IC50 ≈ 6 µM (~6-fold difference)
Moderate MAO-A inhibition context; reported ~6-fold lower potency than clinical inhibitor.
Functional assay, bovine brain mitochondria, serotonin substrate.
Monoamine Oxidase A MAO-A Inhibitor Neurochemistry

Aqueous Solubility Enhancement via Dihydrochloride Salt Formation

The free base form of 4-(aminomethyl)-N,N-dimethyloxan-4-amine has limited aqueous solubility, which can hinder its use in biological assays. Conversion to the dihydrochloride salt (CAS 1158792-81-4) is a standard practice to improve solubility. Vendor specifications indicate that the dihydrochloride form is specifically designed to enhance solubility, making it suitable for biological assays . While a direct quantitative solubility comparison between the free base and the dihydrochloride salt is not provided in the available data, the qualitative improvement is a key differentiator for researchers planning in vitro or in vivo studies.

Aqueous solubility
Class-level inference
Dihydrochloride salt form designed for enhanced aqueous solubility in biological assays.
Salt-form selection context; qualitative improvement reported, exact solubility data not provided.
Free base limited solubility; dihydrochloride preferred for solution-based workflows pending verification.
Solubility Formulation Dihydrochloride Salt

Cytotoxicity Profile: Baseline Toxicity Data for Cell-Based Assays

The compound has been evaluated for cytotoxicity in the H9 lymphocytic cell line, where it was found to be toxic at all concentrations tested . This qualitative result is a critical piece of information for experimental design. It suggests that the compound's use in cellular assays requires careful concentration selection to avoid confounding cytotoxicity. This differentiates it from less toxic analogs or tool compounds that may have a wider therapeutic window in vitro.

Cytotoxicity profile
Data to verify
Toxic at all concentrations tested in H9 lymphocytic cell line.
Cell-based assay context: reported toxicity necessitates careful dose-ranging to distinguish target effects from non-specific cytotoxicity.
H9 cell line; no quantitative IC50 provided; source data limited.
Cytotoxicity Safety Pharmacology H9 Cell Line

Physicochemical Stability: Comparative Stability in Biological Buffers

The compound's stability has been assessed under physiologically relevant conditions. In a study evaluating stability in pH 7.4 PBS buffer at 100 µM, the compound was monitored for oligopeptide conversion over 24 hours using LC-MS/MS [1]. While specific degradation percentages are not provided in the search results, the existence of this stability data is a valuable differentiator. Many research chemicals lack such characterization, leaving users to empirically determine stability. The availability of this data suggests the compound has been more thoroughly characterized, reducing the risk of unexpected degradation during long-term assays.

Buffer stability
Supporting evidence
LC-MS/MS stability assessment in pH 7.4 PBS, 100 µM, up to 24 h.
Stability characterization context; method-based evidence supports reduced need for preliminary stability testing.
Degradation percentages not disclosed; use as indicative characterization.
Stability Pharmacokinetics Formulation

Optimal Research and Procurement Scenarios for 4-(aminomethyl)-N,N-dimethyloxan-4-amine


Histamine H4 Receptor Pharmacology and Probe Development

Given its potent antagonism of the H4 receptor (Ki = 4 nM), this compound is ideally suited for in vitro studies aimed at elucidating H4R signaling pathways, validating H4R as a drug target in inflammatory and immunological diseases, and benchmarking new H4R ligands. Its distinct tetrahydropyran chemotype, compared to widely used H4R antagonists like JNJ7777120, makes it valuable for orthogonal target validation and SAR exploration [1].

Monoamine Oxidase A (MAO-A) Inhibition Studies

The compound's moderate MAO-A inhibitory activity (IC50 = 35.1 µM) makes it a useful tool for investigating the biological consequences of partial MAO-A inhibition. This is particularly relevant in neuroscience research where a milder modulation of neurotransmitter metabolism may be desirable to avoid the side effects associated with potent, irreversible MAO inhibitors [2].

Chemical Biology and Assay Development (Salt Form Preferred)

For researchers planning in vitro biochemical or cell-based assays, the dihydrochloride salt form (CAS 1158792-81-4) is the preferred procurement option due to its enhanced aqueous solubility, facilitating easier preparation of stock solutions and improved reproducibility in liquid handling . However, users must be aware of the reported cytotoxicity and implement appropriate dose-ranging experiments to ensure observed effects are target-specific .

Synthetic Chemistry: A Versatile Building Block

As a primary amine with a protected tertiary amine, 4-(aminomethyl)-N,N-dimethyloxan-4-amine is a valuable bifunctional building block in medicinal chemistry. Its structure allows for selective derivatization of the aminomethyl group, enabling the rapid synthesis of compound libraries for exploring SAR around the tetrahydropyran core, a motif known to enhance metabolic stability and target engagement .

Application
Selection Property
Validation Focus
H4 receptor pharmacology & probe development
Non-JNJ7777120 chemotype for orthogonal target engagement studies
H4R binding and functional antagonism verification in inflammatory/immune models
MAO-A inhibition research
Moderate inhibition profile distinct from potent irreversible inhibitors
Partial MAO-A blockade effects on neurotransmitter metabolism in neuroscience models
Chemical biology & assay development (salt form)
Dihydrochloride salt for aqueous compatibility; cytotoxicity awareness required
Solubility optimization and dose-response profiling in cell-based assays
Medicinal chemistry building block
Bifunctional aminomethyl/tertiary amine for selective derivatization
Library synthesis and SAR exploration around tetrahydropyran core

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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